molecular formula C8H24N4Sn B092812 Tetrakis(dimethylamino)tin CAS No. 1066-77-9

Tetrakis(dimethylamino)tin

Cat. No.: B092812
CAS No.: 1066-77-9
M. Wt: 295.01 g/mol
InChI Key: WHXTVQNIFGXMSB-UHFFFAOYSA-N
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Description

Tetrakis(dimethylamino)tin is an organotin compound with the chemical formula [(CH₃)₂N]₄Sn. It is a colorless liquid that is used primarily in the field of materials science and organometallic chemistry. The compound is known for its volatility and reactivity, making it a valuable precursor in various chemical processes.

Mechanism of Action

Target of Action

Tetrakis(dimethylamino)tin, also known as Tetrakis(dimethylamido)tin(IV), is a metal-organic compound . Its primary targets are surfaces where it is used to deposit thin films in various industrial applications . The compound interacts with these surfaces to create a desired effect, such as the fabrication of transparent conducting tin oxide (SnO2) thin films .

Mode of Action

The compound’s mode of action is primarily through a process known as Atomic Layer Deposition (ALD) . In this process, this compound serves as a precursor, reacting with the surface of the target material to deposit a thin film . The exact nature of this interaction depends on the specific conditions of the ALD process, such as temperature and pressure .

Biochemical Pathways

While this compound is not typically involved in biochemical pathways due to its industrial use, its chemical reactions during the ALD process can be considered analogous to a pathway. The compound reacts with the surface of the target material, leading to the deposition of a thin film. This reaction is the primary “pathway” through which this compound exerts its effects .

Pharmacokinetics

Its properties in terms of reactivity, volatility, and stability are crucial for its function in ald processes .

Result of Action

The primary result of this compound’s action is the deposition of thin films on target surfaces . These films can have various properties depending on the specifics of the ALD process and the nature of the target surface . For example, the compound has been used to fabricate transparent conducting tin oxide (SnO2) thin films .

Action Environment

The action of this compound is heavily influenced by environmental factors. The ALD process, in which the compound is used, is sensitive to conditions such as temperature and pressure . Additionally, the compound is sensitive to moisture, requiring careful handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(dimethylamino)tin can be synthesized through the reaction of tin(IV) chloride with lithium dimethylamide. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

SnCl4+4LiN(CH3)2Sn[N(CH3)2]4+4LiCl\text{SnCl}_4 + 4 \text{LiN(CH}_3\text{)}_2 \rightarrow \text{Sn[N(CH}_3\text{)}_2]_4 + 4 \text{LiCl} SnCl4​+4LiN(CH3​)2​→Sn[N(CH3​)2​]4​+4LiCl

The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form. The compound is typically stored in airtight containers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(dimethylamino)tin undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Hydrolysis: Reacts with water to form tin hydroxides and dimethylamine.

    Substitution: Can undergo ligand exchange reactions with other amines or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Hydrolysis: Water or aqueous solutions.

    Substitution: Amines or phosphines under inert atmosphere conditions.

Major Products

    Oxidation: Tin oxides.

    Hydrolysis: Tin hydroxides and dimethylamine.

    Substitution: New organotin compounds with different ligands.

Scientific Research Applications

Tetrakis(dimethylamino)tin has several applications in scientific research:

    Materials Science: Used as a precursor for the deposition of tin-containing thin films and coatings.

    Organometallic Chemistry: Serves as a reagent in the synthesis of various organotin compounds.

    Catalysis: Acts as a catalyst or catalyst precursor in organic reactions.

    Semiconductor Industry: Utilized in the production of tin-based semiconductors and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(diethylamido)tin(IV): Similar in structure but with ethyl groups instead of methyl groups.

    Tetrakis(dimethylamido)titanium(IV): Contains titanium instead of tin.

    Tetrakis(dimethylamido)hafnium(IV): Contains hafnium instead of tin.

Uniqueness

Tetrakis(dimethylamino)tin is unique due to its specific reactivity and volatility, making it particularly useful in applications requiring precise control over tin deposition and incorporation. Its ability to undergo various chemical reactions while maintaining stability under controlled conditions sets it apart from other organotin compounds.

Properties

IUPAC Name

N-methyl-N-[tris(dimethylamino)stannyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXTVQNIFGXMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Sn](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147660
Record name Tetrakis(dimethylamino)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-77-9
Record name Tetrakis(dimethylamino)tin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(dimethylamino)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl[tris(dimethylamino)stannyl]amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tetrakis(dimethylamido)tin(IV) enhance free radical photopolymerization under air, and what is the underlying chemical mechanism?

A1: Tetrakis(dimethylamido)tin(IV) acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators, significantly improving polymerization rates (Rp) under air []. This enhancement is attributed to its involvement in a bimolecular homolytic substitution (SH2) reaction.

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